molecular formula C7H5BrFI B13095929 2-Bromo-5-fluoro-1-iodo-3-methylbenzene

2-Bromo-5-fluoro-1-iodo-3-methylbenzene

Katalognummer: B13095929
Molekulargewicht: 314.92 g/mol
InChI-Schlüssel: NMMJYGWKKQCPOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-fluoro-1-iodo-3-methylbenzene is an organic compound with the molecular formula C7H5BrFI It is a halogenated derivative of methylbenzene, containing bromine, fluorine, and iodine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-1-iodo-3-methylbenzene typically involves multi-step reactions starting from a suitable methylbenzene derivative. One common approach is the sequential halogenation of the aromatic ring. For example, starting with 3-methylbenzene, bromination, fluorination, and iodination can be carried out under controlled conditions to introduce the respective halogen atoms at the desired positions .

Industrial Production Methods

Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-fluoro-1-iodo-3-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-fluoro-1-iodo-3-methylbenzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Bromo-5-fluoro-1-iodo-3-methylbenzene involves its interaction with molecular targets through its halogen atoms. The presence of bromine, fluorine, and iodine allows the compound to participate in various chemical reactions, such as halogen bonding and electrophilic aromatic substitution. These interactions can affect the compound’s reactivity and its ability to form stable complexes with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-1-iodo-3-methylbenzene is unique due to its specific arrangement of halogen atoms and the presence of a methyl group. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry. The combination of bromine, fluorine, and iodine in the same molecule allows for versatile reactivity and the potential to form a wide range of derivatives .

Eigenschaften

Molekularformel

C7H5BrFI

Molekulargewicht

314.92 g/mol

IUPAC-Name

2-bromo-5-fluoro-1-iodo-3-methylbenzene

InChI

InChI=1S/C7H5BrFI/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3

InChI-Schlüssel

NMMJYGWKKQCPOY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1Br)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.